molecular formula C14H7F3N2OS B2501725 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide CAS No. 313554-91-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2501725
CAS No.: 313554-91-5
M. Wt: 308.28
InChI Key: YDFRTYJMIWCCKH-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The DprE1 enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. One common method includes the following steps:

    Starting Materials: 4,6-difluoro-2-aminobenzothiazole and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst.

    Procedure: The 4,6-difluoro-2-aminobenzothiazole is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-fluorobenzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2OS/c15-8-3-1-7(2-4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFRTYJMIWCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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